N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Overview
Description
N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound characterized by the presence of an iodine atom, a methyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the iodination of a pyridine derivative followed by the introduction of a propionamide group. The reaction conditions often include the use of iodine reagents and catalysts to facilitate the iodination process. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups, such as halogens or alkyl groups, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds.
Scientific Research Applications
N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and other functional groups within the molecule play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(5-Chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
- N-(5-Fluoro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Uniqueness
N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its brominated, chlorinated, and fluorinated analogs.
Properties
IUPAC Name |
N-(5-iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7-5-9(13-6-8(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKKWMDNOQJJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1I)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590341 | |
Record name | N-(5-Iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179554-56-4 | |
Record name | N-(5-Iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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